molecular formula C16H28O5 B593250 13,14-dihydro-15-keto-tetranor Prostaglandin F1beta CAS No. 23015-45-4

13,14-dihydro-15-keto-tetranor Prostaglandin F1beta

Cat. No.: B593250
CAS No.: 23015-45-4
M. Wt: 300.39 g/mol
InChI Key: UIZLUZTVNFGFMX-KBUPBQIOSA-N
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Mechanism of Action

Target of Action

It is a metabolite of prostaglandin d2 and E2 , which are known to interact with various prostaglandin receptors

Mode of Action

As a metabolite of prostaglandin d2 and E2 , it is likely to interact with prostaglandin receptors, leading to a cascade of intracellular events. More research is required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

The compound is a product of the metabolic pathway involving the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto prostaglandins . This pathway is common for several prostaglandins, including prostaglandin D2 and E2

Chemical Reactions Analysis

13,14-Dihydro-15-keto-tetranor Prostaglandin F1.beta. undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at carbon 15 can be oxidized to form a ketone.

    Reduction: The double bond between carbon atoms 13 and 14 can be reduced.

    Substitution: Functional groups can be substituted at various positions on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced forms of the compound .

Comparison with Similar Compounds

13,14-Dihydro-15-keto-tetranor Prostaglandin F1.beta. can be compared with other similar compounds such as:

The uniqueness of 13,14-dihydro-15-keto-tetranor Prostaglandin F1.beta. lies in its specific role as a major urinary metabolite of prostaglandin E2 and its applications in scientific research.

Properties

IUPAC Name

3-[(1R,2R,3R,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZLUZTVNFGFMX-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@H]([C@@H]1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137152
Record name Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23015-45-4
Record name Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23015-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanepropanoic acid, 3,5-dihydroxy-2-(3-oxooctyl)-, [1R-(1α,2β,3α,5β)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta
Reactant of Route 2
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta
Reactant of Route 3
Reactant of Route 3
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta
Reactant of Route 4
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta
Reactant of Route 5
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta
Reactant of Route 6
13,14-dihydro-15-keto-tetranor Prostaglandin F1beta

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